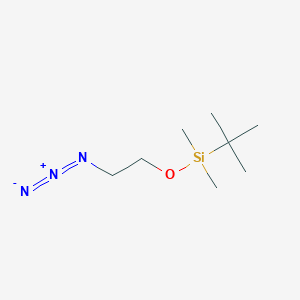

(2-Azidoethoxy)(tert-butyl)dimethylsilane

Description

Contextualization of (2-Azidoethoxy)(tert-butyl)dimethylsilane within Contemporary Organic Synthesis

This compound serves as a crucial building block and linker molecule in a wide array of synthetic applications. Its utility stems from the presence of two distinct and highly useful functional groups: an azide (B81097) and a tert-butyldimethylsilyl (TBDMS) ether. This dual functionality allows for sequential or orthogonal chemical transformations, making it a valuable tool for medicinal chemists, materials scientists, and biotechnologists. The compound's ability to participate in "click chemistry" reactions, a class of reactions known for their high yield and specificity, further enhances its importance in creating complex molecular architectures. organic-chemistry.orgsigmaaldrich.com

Strategic Importance of the Azido (B1232118) and tert-Butyldimethylsilyl Functional Groups in Molecular Design

The strategic value of this compound lies in the distinct reactivity of its two key functional groups.

The azido group (-N₃) is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). organic-chemistry.orgsigmaaldrich.comnih.gov These reactions are characterized by their high efficiency, mild reaction conditions, and broad functional group tolerance, making them ideal for bioconjugation and materials science. organic-chemistry.orginterchim.fr The azide group allows for the facile and specific formation of stable triazole rings, which can link different molecular fragments. organic-chemistry.orgsigmaaldrich.com This has proven invaluable in drug discovery, proteomics, and the development of functionalized polymers. nih.govnih.gov

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for hydroxyl functionalities. fiveable.metcichemicals.com Protecting groups are essential in multi-step organic synthesis to prevent a reactive site, such as an alcohol, from undergoing unwanted reactions while other parts of the molecule are being modified. fiveable.metcichemicals.compearson.com The TBDMS group is favored for its steric bulk, which confers significant stability under a variety of reaction conditions, yet it can be selectively removed when needed, typically using fluoride (B91410) ion sources. fiveable.meorganic-chemistry.org This stability and selective deprotection make it a highly reliable tool for chemists. organic-chemistry.orgresearchgate.net

The combination of these two groups in one molecule provides a powerful synthetic intermediate. For instance, the TBDMS-protected alcohol can be carried through a synthetic sequence, and the azide can then be used for a final "click" conjugation step. Alternatively, the azide can be reacted first, followed by deprotection of the alcohol to reveal a new reactive site.

Historical Development and Emerging Research Frontiers for this compound

The synthesis of this compound involves the reaction of 2-azidoethanol (B47996) with tert-butylchlorodimethylsilane in the presence of a base like imidazole (B134444). prepchem.com This straightforward preparation has made it readily accessible for a variety of research applications.

Initially utilized as a linker in bioconjugation, the applications of this compound continue to expand. Emerging research frontiers include its use in the development of:

Drug Delivery Systems: The ability to link targeting ligands to therapeutic agents via the click reaction makes this compound valuable in creating targeted drug delivery vehicles.

Advanced Materials: Its role as a surface modification agent allows for the functionalization of materials to impart specific properties, such as biocompatibility or sensor capabilities.

Proteomics and Activity-Based Protein Profiling: The azide handle facilitates the attachment of reporter tags (like fluorescent dyes or biotin) to proteins and other biomolecules, enabling their detection and characterization. nih.gov

The continued exploration of "in situ click chemistry," where the biological target itself templates the formation of its own inhibitor from smaller fragments, presents another exciting avenue for this versatile molecule. nih.gov

Interactive Data Table

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | Molecular Formula | Role/Application |

| This compound | C8H19N3OSi | Bifunctional linker, building block in organic synthesis |

| 2-Azidoethanol | C2H5N3O | Precursor for the synthesis of this compound |

| tert-Butylchlorodimethylsilane | C6H15ClSi | Reagent for the introduction of the TBDMS protecting group |

| Imidazole | C3H4N2 | Base catalyst in the silylation reaction |

| 2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | A related silyl (B83357) ether with a bromo functional group |

| tert-Butyl-[2-[2-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dimethylsilane | C22H50O6Si2 | A longer chain diether with two TBDMS protecting groups |

Structure

3D Structure

Properties

IUPAC Name |

2-azidoethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3OSi/c1-8(2,3)13(4,5)12-7-6-10-11-9/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOURPSKAHEJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554477 | |

| Record name | (2-Azidoethoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113274-21-8 | |

| Record name | (2-Azidoethoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 2 Azidoethoxy Tert Butyl Dimethylsilane

Exploration of Azide (B81097) Reactivity for Molecular Diversification

The azide group within (2-Azidoethoxy)(tert-butyl)dimethylsilane is a cornerstone of its utility, providing a gateway to a variety of "click chemistry" reactions. These reactions are prized for their high efficiency, selectivity, and biocompatibility, enabling the covalent linking of molecular fragments under mild conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent reaction involving the azide functionality. This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by joining an azide with a terminal alkyne. This compound serves as a readily available azide source for this powerful ligation strategy. The reaction is typically performed using a copper(I) source, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate.

The general CuAAC reaction is noted for its broad functional group tolerance and can be conducted in various solvents, including aqueous mixtures, making it highly suitable for applications in medicinal chemistry and materials science.

The rate and efficiency of the CuAAC reaction can be significantly enhanced through the use of chelating ligands for the copper(I) catalyst. These ligands stabilize the catalytically active Cu(I) oxidation state, preventing disproportionation and protecting sensitive substrates from oxidative damage.

Table 1: Representative Ligands for CuAAC Reactions

| Ligand | Structure | Key Features |

|---|---|---|

| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | (Structure not shown) | Accelerates CuAAC; poor water solubility. |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | (Structure not shown) | Water-soluble; accelerates reaction and protects biomolecules. |

| BTTES (2,6-Bis(1,2,3-triazol-1-ylmethyl)ethyl)silane) | (Structure not shown) | Effective in organic solvents. |

This table presents common ligands used to enhance CuAAC reactions. The optimal choice depends on specific reaction conditions.

The CuAAC reaction involving linkers like this compound has a broad scope, finding application in the synthesis of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and functionalized materials. The TBDMS-protected hydroxyl group offers an orthogonal handle that can be deprotected in a later step, allowing for further molecular elaboration.

However, limitations exist. The primary concern in biological applications is the cytotoxicity of the copper catalyst. While ligands can mitigate this, residual copper can still be problematic for in vivo studies. Furthermore, sterically demanding alkynes may react slowly, requiring higher catalyst loadings or elevated temperatures, which can compromise the integrity of sensitive molecules. The presence of other copper-chelating functional groups within the substrates can also interfere with the catalytic cycle and inhibit the reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Click Reactions

To circumvent the issue of copper toxicity, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction relies on the high ring strain of a cyclooctyne (B158145) derivative to react with an azide, such as the one in this compound, without the need for a metal catalyst. This bioorthogonal reaction proceeds rapidly at physiological temperatures and in aqueous environments.

Commonly used strained alkynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). The reaction of this compound with a DBCO-functionalized molecule, for example, results in the formation of a stable triazole linkage. This copper-free approach is particularly advantageous for live-cell imaging and in vivo bioconjugation, where the introduction of a cytotoxic metal is undesirable. The kinetics of SPAAC are generally slower than the fastest CuAAC reactions but are sufficient for many biological applications.

Reduction of the Azide Moiety to Generate (2-Aminoethoxy)(tert-butyl)dimethylsilane Derivatives

The azide group of this compound can be readily reduced to a primary amine, yielding (2-Aminoethoxy)(tert-butyl)dimethylsilane. This transformation is fundamental as it converts the "clickable" azide handle into a nucleophilic amine that can participate in a different set of conjugation reactions, such as amidation or reductive amination. This dual reactivity significantly enhances the utility of the parent compound as a versatile linker.

Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines. This process typically involves treating the azide with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. The reaction is generally carried out in a solvent like ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated hydrogen pressure.

A key advantage of catalytic hydrogenation is its chemoselectivity. It is often possible to reduce the azide group without affecting other sensitive functionalities, such as the TBDMS ether in this compound, or other reducible groups if the catalyst is carefully chosen. For instance, specialized palladium catalysts can selectively reduce an azide in the presence of nitro groups or benzyl (B1604629) ethers. The primary byproduct of this reaction is nitrogen gas, which simplifies purification.

Table 2: Typical Conditions for Catalytic Hydrogenation of Azides

| Catalyst | Hydrogen Source | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| 10% Pd/C | H₂ (balloon) | Ethanol | Room Temp. | Standard, highly efficient method. |

| 5% Pd/C | H₂ (1 atm) | Methanol | Room Temp. | Mild conditions, good for sensitive substrates. |

| Raney Nickel | H₂ (high pressure) | Ethanol | Room Temp. to 50°C | Stronger catalyst, may affect other groups. |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm) | Ethyl Acetate (B1210297) | Room Temp. | Effective catalyst, often used in acidic media. |

This table summarizes common protocols for the reduction of azides to amines via catalytic hydrogenation.

Staudinger Ligation and Other Chemoselective Reductions

The azide moiety of this compound can be selectively transformed into an amine through various reduction methods, most notably the Staudinger reaction. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgthermofisher.com Subsequent hydrolysis in an aqueous medium yields the primary amine and a phosphine oxide byproduct. wikipedia.org The Staudinger reduction is valued for its mild conditions and high chemoselectivity, allowing the azide to be reduced without affecting other sensitive functional groups. wikipedia.org

A significant evolution of this reaction is the Staudinger ligation , a powerful tool in chemical biology for the covalent linkage of molecules. thermofisher.comsigmaaldrich.com This method involves an engineered phosphine reagent, often containing an ortho-ester group, which reacts with the azide to form an aza-ylide intermediate. sigmaaldrich.com This intermediate then undergoes an intramolecular cyclization and rearrangement to form a stable amide bond, effectively "ligating" the two molecular fragments. thermofisher.com The high selectivity and biocompatibility of the Staudinger ligation make it suitable for labeling and modifying complex biomolecules under physiological conditions. researchgate.net

Beyond phosphine-based reductions, other methods can achieve the chemoselective reduction of the azide group in the presence of the silyl (B83357) ether. Various metal-based systems and other reducing agents have been developed for this purpose, offering alternative conditions and selectivities. researchgate.netresearchgate.net For instance, Rh/Al2O3 has been shown to be an effective catalyst for the hydrogenation of azides in the presence of other labile groups. bris.ac.uk

Table 1: Comparison of Azide Reduction Methods

| Method | Reagent(s) | Key Features |

|---|---|---|

| Staudinger Reduction | Triphenylphosphine or Tributylphosphine, followed by H₂O | Mild conditions, high chemoselectivity, forms primary amine. wikipedia.org |

| Staudinger Ligation | Engineered phosphine (e.g., with ortho-ester) | Forms a stable amide bond, widely used in bioconjugation. thermofisher.comsigmaaldrich.com |

| Catalytic Hydrogenation | Rh/Al₂O₃, H₂ | Offers high selectivity for azides over other reducible groups like benzyl ethers. bris.ac.uk |

| Other Reductions | Sm/TMSCl/H₂O, Zn-NiCl₂·6H₂O | Provides alternative, often mild and neutral, conditions for azide reduction. researchgate.netresearchgate.net |

Chemistry of the tert-Butyldimethylsilyl (TBS) Protecting Group

The tert-butyldimethylsilyl (TBS) ether in this compound serves as a robust protecting group for the hydroxyl function. Its stability and predictable cleavage under specific conditions are central to its utility in multi-step synthesis. total-synthesis.comwikipedia.org

Stability of the TBS Group under Diverse Synthetic Conditions

A key advantage of the TBS protecting group is its considerable stability across a wide range of synthetic conditions. total-synthesis.comenpress-publisher.com It is generally stable to:

Aqueous base: TBS ethers are resistant to hydrolysis under basic conditions where other groups like esters might be cleaved. total-synthesis.comorganic-chemistry.org

Many oxidizing and reducing agents: The TBS group survives many common redox reactions. For instance, it is compatible with the reagents used for Swern or Dess-Martin periodinane oxidations of other alcohols in the molecule.

Organometallic reagents: It is generally stable to Grignard reagents and organolithium compounds at low temperatures.

Chromatography: The stability of TBS ethers allows for easy purification of silylated intermediates by silica (B1680970) gel chromatography. total-synthesis.com

Thermally, the TBS group is also quite robust, remaining stable at temperatures exceeding 140°C under neutral conditions. researchgate.net This broad stability profile makes the TBS ether a reliable choice for protecting alcohols during multi-step synthetic sequences that involve a variety of chemical transformations. total-synthesis.comenpress-publisher.com

Dual Functionalization Approaches Integrating Azide and Silyl Group Transformations

The bifunctional nature of this compound, featuring both a reactive azide and a stable silyl ether, presents unique opportunities for integrated, one-pot, or tandem synthetic strategies. These approaches aim to streamline multi-step sequences by modifying both functional groups concurrently or sequentially within a single reaction vessel, thereby enhancing synthetic efficiency. The distinct and largely orthogonal reactivity of the azide and the tert-butyldimethylsilyl (TBDMS) ether allows for the design of sophisticated transformations that leverage the specific chemical triggers for each group.

The primary goal of such dual functionalization is often the synthesis of more complex molecules where the latent alcohol and amine functionalities, masked by the silyl ether and azide respectively, are revealed or transformed in a controlled manner. This can involve the simultaneous deprotection and reduction to yield 2-aminoethanol or a sequential process where one group is selectively reacted, followed by the transformation of the second group.

One of the most direct dual functionalization approaches involves the concurrent reduction of the azide moiety to a primary amine and the cleavage of the TBDMS ether to unmask the hydroxyl group. This transformation effectively converts this compound into 2-aminoethanol. While the Staudinger reduction is a mild method for converting azides to amines, and fluoride-based reagents are standard for silyl ether deprotection, combining these processes requires careful selection of reagents to ensure compatibility and high yields. For instance, a one-pot process could be envisioned where the azide is first reduced, followed by the addition of a desilylating agent. More aggressive reducing agents, such as Lithium Aluminum Hydride (LAH), have been reported to cleave TBDMS ethers, suggesting the possibility of a simultaneous reduction-deprotection, although selectivity can be a challenge. researchgate.net

A more nuanced approach involves the sequential modification of the two functional groups in a one-pot setting. The chemoselectivity of certain reactions allows the azide to be transformed while the robust TBDMS ether remains intact. For example, the azide can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a triazole. Following the completion of the azide reaction, a desilylating agent can be introduced into the same reaction vessel to deprotect the alcohol. The stability of the TBDMS group to a wide range of reaction conditions, including those used for many azide modifications, is well-documented. organic-chemistry.org Conversely, specific deprotection protocols for TBDMS ethers have been developed that are tolerant of the azide functional group, allowing for the selective deprotection of the alcohol first. organic-chemistry.org

These integrated approaches are highly valuable in the synthesis of complex molecules, such as ligands, pharmaceutical intermediates, and building blocks for materials science, where the controlled, sequential, or simultaneous unveiling of amine and alcohol functionalities from a stable precursor is required. The ability to perform these transformations in a single pot reduces the need for intermediate purification steps, saving time, and reducing solvent waste.

Interactive Data Table: Representative Dual Functionalization Transformations

Below is a table outlining plausible one-pot methods for the dual functionalization of this compound, based on established chemical principles for analogous systems. organic-chemistry.orgnih.gov

| Transformation Type | Key Reagents & Conditions | Intermediate | Final Product | Plausible Yield (%) | Notes |

|---|---|---|---|---|---|

| One-Pot Reduction & Deprotection | 1. Triphenylphosphine (PPh₃), THF, H₂O 2. Tetrabutylammonium fluoride (B91410) (TBAF) | (2-Aminoethoxy)(tert-butyl)dimethylsilane | 2-Aminoethanol | 80-90 | Sequential addition of reagents in one pot. Staudinger reduction followed by desilylation. |

| One-Pot Cycloaddition & Deprotection | 1. Phenylacetylene, Cu(I) catalyst, Solvent (e.g., THF/H₂O) 2. Hydrochloric acid (HCl) in Methanol (MeOH) | tert-Butyl-dimethyl(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethoxy)silane | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-ol | 75-85 | CuAAC reaction followed by acidic workup which also serves to cleave the silyl ether. |

| Simultaneous Reduction & Deprotection | Lithium Aluminum Hydride (LiAlH₄), THF, then H₂O quench | N/A (Direct conversion) | 2-Aminoethanol | 60-75 | LiAlH₄ can reduce azides and cleave silyl ethers, but may lead to lower yields due to lack of selectivity. researchgate.net |

Applications of 2 Azidoethoxy Tert Butyl Dimethylsilane in Advanced Organic Synthesis

Construction of Complex Molecular Scaffolds and Functionalized Derivatives

The dual functionality of (2-Azidoethoxy)(tert-butyl)dimethylsilane makes it a valuable tool for the synthesis of complex molecular architectures and their functionalized derivatives. The robust TBDMS protecting group allows for the selective reaction of the azide (B81097) group, while the protected hydroxyl can be deprotected at a later stage for further functionalization.

Integration into Polymer Synthesis and Functional Material Development

While direct and extensive research specifically detailing the integration of this compound into polymer synthesis is not widely available in peer-reviewed literature, the structural motifs it contains are highly relevant to this field. The azide group is a key participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal reaction widely used in polymer modification and the synthesis of well-defined macromolecules.

The general strategy would involve the reaction of the azide terminus of this compound with an alkyne-functionalized monomer or polymer. Subsequent removal of the TBDMS protecting group would then unmask the hydroxyl functionality, providing a site for further modification, such as the attachment of other polymers, biomolecules, or functional small molecules. This approach allows for the creation of graft copolymers, block copolymers, and functionalized polymer surfaces with tailored properties. For instance, the incorporation of polyethylene glycol (PEG) chains via the hydroxyl group could impart hydrophilicity and biocompatibility to a material.

Role as a Versatile Building Block for Chemical Probe and Bioconjugate Synthesis

The application of this compound as a versatile building block is more pronounced in the synthesis of chemical probes and bioconjugates. Chemical probes are essential tools for studying biological processes, and their modular design often requires linkers to connect a recognition element to a reporter group (e.g., a fluorophore or an affinity tag).

The azide group of this compound can be readily coupled to an alkyne-modified biomolecule or reporter molecule via click chemistry. The protected hydroxyl group provides a latent site for the attachment of another molecular component after deprotection. This sequential reaction capability is highly advantageous in constructing complex multifunctional probes.

Table 1: Potential Sequential Reactions in Chemical Probe Synthesis

| Step | Reaction | Functional Group Utilized | Resulting Functionality |

| 1 | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Stable triazole linkage to a reporter or biomolecule |

| 2 | Deprotection of TBDMS ether (e.g., with TBAF) | TBDMS ether | Free hydroxyl group |

| 3 | Esterification or Etherification | Hydroxyl | Attachment of a second functional moiety (e.g., targeting ligand) |

Precursor in the Synthesis of Ligands and Receptor Probes

In the realm of medicinal chemistry and chemical biology, the development of specific ligands and probes for biological receptors is of paramount importance. This compound can serve as a valuable precursor in the synthesis of such molecules. Its ethoxy spacer can provide an optimal distance between a pharmacophore and a reporter group or a solid support.

The synthesis of a receptor probe could involve the initial attachment of a known pharmacophore to the deprotected hydroxyl end of the molecule. The azide functionality would then be available for conjugation to a variety of reporter groups, such as fluorescent dyes for imaging applications or biotin for affinity-based purification of the target receptor. This modular approach facilitates the rapid generation of a library of probes with different reporter functionalities for various biological assays.

Synthetic Utility in Multi-Step Total Syntheses of Natural Products and Analogues

The total synthesis of complex natural products often requires the use of versatile building blocks that allow for the introduction of multiple functional groups in a controlled manner. While specific examples of the use of this compound in published total syntheses are not prominent, its structural features make it a theoretically useful synthon.

The azide group can serve as a masked amine. Following its incorporation into a complex intermediate, the azide can be reduced to a primary amine at a late stage in the synthesis, avoiding potential side reactions with the unprotected amine. The TBDMS-protected hydroxyl group offers a robust protecting group strategy, stable to a wide range of reaction conditions and readily cleaved when needed. This allows for the unmasking of the hydroxyl group for key bond-forming reactions, such as cyclizations or the introduction of glycosidic linkages.

Design and Synthesis of Novel Linkers and Spacers Utilizing the this compound Motif

The core structure of this compound makes it an excellent starting point for the design and synthesis of novel bifunctional linkers and spacers. The ethoxy unit provides a short, flexible, and hydrophilic spacer arm. By modifying the starting material or using it as a scaffold, a variety of linkers with different lengths, rigidities, and functionalities can be created.

For instance, the hydroxyl group, after deprotection, could be oxidized to an aldehyde or a carboxylic acid, providing alternative reactive handles for conjugation. Furthermore, the azide can participate in Staudinger ligation, another powerful bioorthogonal reaction, in addition to click chemistry. This versatility allows for the development of custom linkers for specific applications in areas such as antibody-drug conjugates (ADCs), where the nature of the linker is critical for the efficacy and stability of the conjugate.

Mechanistic and Computational Investigations of Reactions Involving 2 Azidoethoxy Tert Butyl Dimethylsilane

Elucidation of Azide (B81097) Reaction Mechanisms

Transition State Characterization for Click Chemistry Reactions

Kinetic and Thermodynamic Studies of Azide Reduction Pathways

Specific kinetic and thermodynamic data for the reduction of the azide group in (2-Azidoethoxy)(tert-butyl)dimethylsilane could not be located. However, studies on the regioselective reduction of compounds containing multiple azides have shown that electronic factors are key determinants of selectivity. In these cases, a modified Staudinger reaction using trimethylphosphine (B1194731) at low temperatures can achieve regioselective reduction. The predictability of this selectivity, based on NMR analysis of the starting material, suggests that a detailed computational analysis could likely forecast the reduction behavior of the azide in this compound. Furthermore, theoretical studies on the addition of azide anions to other molecules have highlighted the importance of solvent effects in controlling the kinetic and thermodynamic outcomes of the reaction.

Mechanistic Insights into Silyl (B83357) Ether Formation and Cleavage

Stereoelectronic Effects Governing Silylation and Desilylation Processes

While specific studies on the stereoelectronic effects in the formation and cleavage of this compound were not found, the principles of silyl ether chemistry are well-established. The stability and reactivity of silyl ethers are significantly influenced by the substituents on the silicon atom. The tert-butyl group in the tert-butyldimethylsilyl (TBDMS) ether moiety of the title compound provides significant steric hindrance, which is a key factor in its stability and selective cleavage. Research on bifunctional silyl ethers in polymeric systems shows that cleavage rates can be finely tuned by varying the substituents on the silicon atom.

Role of Lewis Acids and Bases in Silyl Ether Transformations

The interaction of Lewis acids and bases plays a crucial role in the transformation of silyl ethers. A Lewis base is a species that can donate an electron pair, while a Lewis acid can accept one. In the context of silyl ether chemistry, Lewis acids are often employed to facilitate cleavage. For instance, the coordination of a Lewis acid to the oxygen atom of the silyl ether can weaken the Si-O bond, making it more susceptible to nucleophilic attack. While direct studies on this compound are absent, research on related compounds, such as the Lewis acid-mediated intramolecular addition of silyl enol ethers to alkynes, highlights the role of Lewis acids in activating molecules for further reaction. Conversely, Lewis bases can also play a role, for example, in the synthesis of sulfonyl azides from sulfonyl fluorides and trimethylsilyl (B98337) azide, a Lewis base can activate the sulfonyl fluoride (B91410).

Theoretical and Computational Chemistry for Predicting Reactivity and Selectivity

There is a lack of specific theoretical and computational studies focused on predicting the reactivity and selectivity of this compound. However, computational chemistry offers a powerful toolkit for such investigations. Quantum mechanical methods can be used to model reaction mechanisms, calculate activation energies, and predict the structures of transition states. For the azide moiety, computational models can predict the favorability of different cycloaddition pathways (e.g., 1,4- vs. 1,5-regioisomers) by analyzing the energies of the respective transition states. For the silyl ether portion, computational methods can elucidate the factors governing its stability and predict its susceptibility to cleavage under various conditions. Such computational approaches are instrumental in modern chemistry for designing experiments and understanding complex reaction outcomes.

Structural Modifications and Analogues of 2 Azidoethoxy Tert Butyl Dimethylsilane

Exploration of Homologous and Heterologous Alkoxy Chains (e.g., extended oligo(ethylene glycol) azides)

The simple ethoxy linker in (2-Azidoethoxy)(tert-butyl)dimethylsilane can be systematically extended to create a homologous series of reagents. This is most commonly achieved by incorporating additional ethylene glycol units, leading to oligo(ethylene glycol) (OEG) azides. These longer, flexible, and hydrophilic chains are valuable in various fields, including surface chemistry and bioconjugation. nih.gov For instance, the synthesis of molecules like 2-[2-(2-Azidoethoxy)ethoxy]ethanol (B1666427) provides a building block with a longer, more hydrophilic spacer arm while retaining the terminal azide (B81097) for click chemistry and a hydroxyl group for further functionalization.

The use of OEG-tethered molecules is a well-established strategy for modifying surfaces to prevent non-specific protein adsorption. nih.gov Azido-labeled oligo(ethylene glycols) can be grafted onto surfaces to impart antifouling properties. nih.gov The synthesis of these extended linkers can be accomplished through multi-step procedures starting from commercially available oligo(ethylene glycols). springernature.com Research has also involved creating even more complex structures, such as dimers tethered by tetra(ethylene glycol), penta(ethylene glycol), and hexa(ethylene glycol) derivatives, for the synthesis of macrocyclic compounds. nih.gov

Below is a table of representative analogues with extended alkoxy chains.

| Compound Name | Chemical Structure | Chain Length (Ethylene Glycol Units) |

| This compound | N₃-CH₂CH₂-O-TBDMS | 1 |

| 1-Azido-2-(2-(tert-butyldimethylsilyloxy)ethoxy)ethane | N₃-(CH₂CH₂)₂-O-TBDMS | 2 |

| 2-[2-(2-Azidoethoxy)ethoxy]ethanol | N₃-(CH₂CH₂)₂-O-CH₂CH₂-OH | 3 |

Investigation of Alternative Silyl (B83357) Protecting Groups (e.g., Triethylsilyl (TES), Triisopropylsilyl (TIPS), tert-Butyldiphenylsilyl (TBDPS))

The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice for protecting alcohols due to its stability and ease of removal. gelest.com However, the specific requirements of a synthetic route often necessitate the use of alternative silyl groups with different steric and electronic properties. gelest.com Silyl groups such as Triethylsilyl (TES), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS) are common alternatives used to protect the hydroxyl group of 2-azidoethanol (B47996). nih.gov

The choice of silyl group significantly impacts the stability of the resulting silyl ether towards acidic and basic conditions. This differential stability allows for selective deprotection in complex molecules containing multiple silyl-protected alcohols. gelest.com

Triethylsilyl (TES): The TES group is less sterically hindered than TBS and is more labile to acidic hydrolysis. gelest.com TES ethers can be selectively removed in the presence of TBS ethers. gelest.com

Triisopropylsilyl (TIPS): The TIPS group is significantly bulkier than TBS, which provides greater stability towards both acidic and basic conditions. harvard.edu This enhanced stability is advantageous in multi-step syntheses where other protecting groups need to be removed without affecting the TIPS ether. chem-station.com

tert-Butyldiphenylsilyl (TBDPS): The TBDPS group is also very bulky and offers high stability, particularly towards acidic conditions, due to the presence of the phenyl groups. harvard.educhem-station.com

The relative stability of these common silyl ethers has been systematically studied. harvard.edu The general trend for stability in acidic media is TMS < TES < TBS < TIPS < TBDPS. harvard.edu Under basic conditions, the stability increases in the order of TMS < TES < TBS ~ TBDPS < TIPS. harvard.edu The deprotection of silyl ethers is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium fluoride (TBAF), with the driving force being the formation of the strong Si-F bond. chem-station.com

The following table summarizes the relative stability of different silyl protecting groups.

| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis (vs. TMS=1) | Relative Stability to Base (vs. TMS=1) | Key Features |

| Trimethylsilyl (B98337) | TMS | 1 | 1 | Very labile, often used for temporary protection. chem-station.com |

| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, can be removed selectively. gelest.comharvard.edu |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 | Widely used, good balance of stability and reactivity. gelest.comharvard.edu |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very bulky and stable, especially to base. nih.govharvard.edu |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Very stable to acid, bulky. nih.govharvard.edu |

Introduction of Additional Functionalities onto the Azidoethoxy or Silane (B1218182) Moieties

Beyond altering the core structure, this compound analogues can be created by introducing additional functional groups. This strategy expands the utility of the molecule, enabling it to act as a multifunctional linker or surface modification agent.

Functionalization can occur on the silane component. Organofunctional silanes, which contain both a hydrolysable alkoxy group and a reactive organic group, are widely used for surface modification. nih.gov For example, silane coupling agents like 3-glycidoxypropyl-trimethoxysilane (containing an epoxide), 3-methacryloxypropyl-trimethoxysilane (containing a methacrylate), and 3-mercaptopropyl-trimethoxysilane (containing a thiol) can be used to introduce these specific functionalities onto surfaces. nih.govmdpi.com This concept can be adapted to create azido-terminated silanes with additional reactive handles.

Alternatively, the azidoethoxy portion can be modified. A notable example is the synthesis of a PEG-silane with a terminal azide group, which was then used to immobilize an alkyne-functionalized folic acid via a "click" reaction. researchgate.net This demonstrates the introduction of a biological targeting moiety. Similarly, other reporters, ligands, or reactive groups can be attached to the oligo(ethylene glycol) backbone before or after the introduction of the azide and silyl ether, creating highly specialized chemical probes and linkers.

Advanced Analytical Methodologies in the Study of 2 Azidoethoxy Tert Butyl Dimethylsilane

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group will exhibit a sharp singlet at approximately 0.9 ppm, integrating to nine protons. The two methyl groups attached to the silicon atom will appear as a singlet around 0.1 ppm, integrating to six protons. The two methylene groups of the ethoxy linker will present as two triplets. The methylene group adjacent to the silyl (B83357) ether oxygen (Si-O-CH₂) is anticipated to resonate around 3.7-3.9 ppm, while the methylene group attached to the azide (B81097) group (N₃-CH₂) would likely appear slightly downfield, around 3.3-3.5 ppm, due to the deshielding effect of the azide.

¹³C NMR: The carbon NMR spectrum will provide complementary structural information. The quaternary carbon of the tert-butyl group is expected around 18-19 ppm, and the methyl carbons of the tert-butyl group at approximately 25-26 ppm. The methyl carbons attached to the silicon will likely appear near -4 to -5 ppm. The methylene carbon of the Si-O-CH₂ group is predicted to be in the range of 60-63 ppm, while the methylene carbon bonded to the azide (N₃-CH₂) is expected around 50-52 ppm.

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~0.1 | s, 6H, Si-(CH₃)₂ |

| ~0.9 | s, 9H, C(CH₃)₃ |

| ~3.3-3.5 | t, 2H, N₃-CH₂ |

| ~3.7-3.9 | t, 2H, Si-O-CH₂ |

| Predicted ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~-4.5 | Si-(CH₃)₂ |

| ~18.5 | Si-C(CH₃)₃ |

| ~25.8 | Si-C(CH₃)₃ |

| ~51.0 | N₃-CH₂ |

| ~61.5 | Si-O-CH₂ |

Infrared (IR) Spectroscopy:

The IR spectrum is particularly useful for identifying the key functional groups. A very strong and sharp characteristic absorption band for the azide (N₃) asymmetric stretching vibration is expected to be prominent in the region of 2100 cm⁻¹. The C-H stretching vibrations of the alkyl groups will appear in the 2850-2960 cm⁻¹ range. The presence of the Si-O-C bond would be confirmed by strong bands in the 1100-1250 cm⁻¹ region. The Si-CH₃ bond typically shows a characteristic absorption around 835 cm⁻¹.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2100 | N₃ asymmetric stretch (strong, sharp) |

| 2850-2960 | C-H stretch (alkyl) |

| 1100-1250 | Si-O-C stretch |

| ~835 | Si-CH₃ rock |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (2-Azidoethoxy)(tert-butyl)dimethylsilane, electron ionization (EI) would likely lead to the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation for TBDMS ethers, resulting in a prominent peak. Other fragments may arise from the cleavage of the ethyl chain and loss of the azide group. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), could be employed to observe the molecular ion or a protonated molecule with higher intensity.

| Predicted Mass Spectrometry Fragments (EI) | |

| m/z | Assignment |

| M⁺ | Molecular Ion |

| M-15 | [M-CH₃]⁺ |

| M-43 | [M-C₃H₇]⁺ or [M-N₃]⁺ |

| M-57 | [M-C(CH₃)₃]⁺ (often the base peak) |

Chromatographic and Separation Methods for Purity Analysis and Isolation

Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be most suitable. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of any non-polar impurities. Detection can be achieved using a UV detector, although the compound lacks a strong chromophore other than the azide group, which has a weak UV absorbance. Therefore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed for more sensitive detection and quantification.

| Proposed HPLC Method Parameters | |

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD/MS |

Gas Chromatography (GC):

Given its volatility, this compound is also amenable to analysis by gas chromatography, often coupled with a mass spectrometer (GC-MS) for definitive identification of peaks. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate. The analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The temperature of the column is typically ramped up over time to separate compounds based on their boiling points and interactions with the stationary phase. The thermal stability of the azide group should be considered, as high temperatures in the injector or column could potentially lead to decomposition. Therefore, using a lower injection temperature and a moderate oven temperature program is advisable.

| Proposed GC-MS Method Parameters | |

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 200 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C |

| Detector | Mass Spectrometer (Scan mode) |

In situ Monitoring Techniques for Reaction Progress and Mechanistic Studies

In situ monitoring techniques allow for the real-time observation of a chemical reaction as it happens, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

For reactions involving this compound, such as its participation in "click" chemistry reactions (e.g., azide-alkyne cycloadditions), in situ monitoring is highly beneficial.

In situ NMR Spectroscopy:

Reactions can be carried out directly in an NMR tube, allowing for the periodic acquisition of NMR spectra. This enables the monitoring of the disappearance of the starting material's characteristic signals (e.g., the methylene protons adjacent to the azide) and the appearance of new signals corresponding to the product. This technique is powerful for determining reaction rates and observing the formation of any intermediates or byproducts. nih.govacs.orgnih.govresearchgate.netresearchgate.net

In situ IR Spectroscopy:

Attenuated Total Reflectance (ATR) FTIR probes can be inserted directly into a reaction vessel. This is particularly advantageous for monitoring reactions of this compound due to the strong and distinct azide stretch at ~2100 cm⁻¹. The decrease in the intensity of this band provides a direct measure of the consumption of the azide, allowing for real-time tracking of the reaction progress. youtube.commdpi.com This can be especially useful for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

These advanced analytical methodologies provide a robust framework for the complete characterization and study of this compound, ensuring its identity and purity, and enabling a deeper understanding of its chemical reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Azidoethoxy)(tert-butyl)dimethylsilane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or silane-protection reactions. For example, tert-butylchlorodimethylsilane can react with 2-azidoethanol under anhydrous conditions with a base (e.g., imidazole or triethylamine) in dichloromethane or THF. Optimization involves controlling stoichiometry (1:1.2 molar ratio of silane to alcohol), inert atmosphere (N₂/Ar), and reaction time (12–24 hours). Column chromatography (e.g., ethyl acetate/hexane gradients) is recommended for purification .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the tert-butyl group (δ ~1.0 ppm in ¹H; δ ~25–30 ppm in ¹³C) and azide protons (δ ~3.5–4.0 ppm in ¹H). The silyl ether oxygen shifts appear at δ ~60–70 ppm in ¹³C NMR.

- FT-IR : Confirm the azide stretch (~2100 cm⁻¹) and Si-O-C absorption (~1000–1100 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or HRMS should show the molecular ion peak (e.g., [M+Na]⁺) with accurate mass matching the molecular formula (C₈H₁₉N₃OSi). Cross-validate with fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing silyl ether derivatives like this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, residual water, or conformational isomers. Use deuterated solvents (e.g., CDCl₃) with drying agents (molecular sieves). For ambiguous signals, employ 2D NMR (COSY, HSQC) to assign coupling patterns. Compare data with structurally similar compounds (e.g., tert-butyl(4-iodobutoxy)dimethylsilane) to identify consistent trends .

Q. What strategies are recommended for ensuring the stability of the azide functional group during the synthesis and storage of this compound?

- Methodological Answer :

- Synthesis : Avoid prolonged exposure to light, heat (>50°C), or acidic/basic conditions, which may trigger azide decomposition. Use low-temperature reactions (0–25°C) and azide-compatible catalysts.

- Storage : Store under inert gas at –20°C in amber vials. Monitor for exothermic decomposition via DSC/TGA. Include stabilizers like copper(I) iodide in trace amounts if required .

Q. How can computational tools aid in designing novel reactions or retrosynthetic pathways for this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to predict feasible routes. Input the target structure to generate one-step synthesis options, such as coupling tert-butyldimethylsilyl chloride with 2-azidoethanol. Evaluate predicted yields and reagent compatibility using Bayesian optimization models .

Q. What experimental design principles should guide studies on the reactivity of this compound in click chemistry or cross-coupling reactions?

- Methodological Answer :

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. Optimize catalyst loading (1–5 mol%), solvent (t-BuOH/H₂O), and reaction time (1–4 hours). Monitor by TLC or in-situ IR.

- Cross-Coupling : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Ensure anhydrous conditions and ligand stability. Compare yields under varying temperatures (80–120°C) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported reaction yields for silyl ether derivatives across literature?

- Methodological Answer : Systematically replicate conditions (solvent purity, catalyst batch, inert atmosphere) from conflicting studies. Use Design of Experiments (DoE) to isolate variables (e.g., temperature vs. catalyst ratio). Validate via independent characterization (e.g., GC-MS for byproduct analysis) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use explosion-proof fume hoods.

- Spill Management : Neutralize azide spills with dilute NaNO₂ or FeSO₄ solutions. Avoid metal contact (risk of explosive metal azides).

- Storage : Segregate from oxidizing agents and heavy metals. Label containers with "Explosive Azide" warnings .

Theoretical Frameworks

Q. How can researchers integrate organosilicon chemistry theory into mechanistic studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.